molecular formula C12H15NO B165503 ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- CAS No. 135579-12-3

ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL-

Cat. No.: B165503
CAS No.: 135579-12-3
M. Wt: 189.25 g/mol
InChI Key: GDMMAYAMMIWZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- is an organic compound characterized by the presence of a phenyl group, a butenyl chain, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- typically involves the reaction of aniline with butenyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include dichloromethane or toluene

    Catalysts: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted acetamides

Scientific Research Applications

ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism by which ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- exerts its effects involves interaction with specific molecular targets. The phenyl and butenyl groups allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    N-Phenylacetamide: Lacks the butenyl group, making it less versatile in certain reactions.

    N-Butylacetamide: Lacks the phenyl group, resulting in different chemical properties and applications.

    N-Phenyl-N-methylacetamide: Contains a methyl group instead of a butenyl group, leading to variations in reactivity and biological activity.

Uniqueness: ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- is unique due to the presence of both phenyl and butenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

135579-12-3

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-but-3-enyl-N-phenylacetamide

InChI

InChI=1S/C12H15NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3

InChI Key

GDMMAYAMMIWZMC-UHFFFAOYSA-N

SMILES

CC(=O)N(CCC=C)C1=CC=CC=C1

Canonical SMILES

CC(=O)N(CCC=C)C1=CC=CC=C1

Synonyms

Acetamide, N-3-buten-1-yl-N-phenyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.